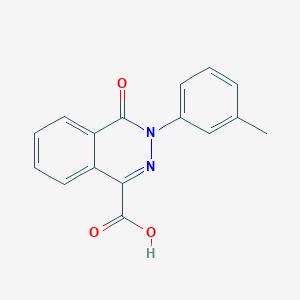

3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylphenyl)-4-oxophthalazine-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-10-5-4-6-11(9-10)18-15(19)13-8-3-2-7-12(13)14(17-18)16(20)21/h2-9H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJQOXLDWZKDFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001168063 | |

| Record name | 3,4-Dihydro-3-(3-methylphenyl)-4-oxo-1-phthalazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001168063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16015-50-2 | |

| Record name | 3,4-Dihydro-3-(3-methylphenyl)-4-oxo-1-phthalazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16015-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-3-(3-methylphenyl)-4-oxo-1-phthalazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001168063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves multi-step organic reactions One common synthetic route includes the condensation of 3-methylbenzaldehyde with hydrazine to form the corresponding hydrazone This intermediate is then cyclized to form the phthalazine ring system

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or nitro groups.

Scientific Research Applications

3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent variations, molecular properties, and research findings.

Substituent Position and Type

Table 1: Substituent Variations in Phthalazine Derivatives

Key Observations :

- Substituent Position : The 3-methylphenyl group in the target compound differs from the 4-methylphenyl isomer (), which may alter steric and electronic interactions.

- Functional Group Modifications : Hydroxyethyl () and methylsulfonylethyl () substituents introduce polar moieties, affecting bioavailability and reactivity.

Table 2: Research Findings on Analogous Compounds

Key Observations :

- Antimicrobial Potential: Derivatives with alkylthio groups () show promise against microbial pathogens, suggesting the target compound’s methylphenyl group may confer similar activity.

- Carboxamide Derivatives : These analogs () are utilized as synthetic precursors, highlighting the versatility of phthalazine scaffolds.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations :

Biological Activity

3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS No. 16015-50-2) is a synthetic organic compound characterized by its unique phthalazine core structure, which includes a carboxylic acid functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, making it a candidate for further pharmacological exploration.

- Molecular Formula : C₁₆H₁₂N₂O₃

- Molecular Weight : 280.28 g/mol

- CAS Number : 16015-50-2

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes linked to cancer progression and other diseases. Specific studies have highlighted its potential as an inhibitor of tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are associated with tumor growth and metastasis.

- Antimicrobial Properties : There is emerging evidence that this compound may exhibit antimicrobial activity against various pathogenic bacteria, suggesting its potential use in treating infections.

Case Studies

-

Anticancer Efficacy :

- In vitro studies have demonstrated that the compound significantly reduces the viability of MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics.

- A xenograft model indicated that treatment with this compound resulted in reduced tumor growth without significant toxicity to normal tissues.

-

Mechanistic Studies :

- Investigations into the mechanisms of action revealed that the compound induces apoptosis through the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).

Comparative Analysis with Analogous Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(3-Chloro-4-methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | C₁₆H₁₁ClN₂O₃ | Chlorine substitution may enhance biological activity |

| 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid | C₁₀H₈N₂O₃ | Lacks the methylphenyl group, affecting solubility and reactivity |

| 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | C₉H₆N₂O₃ | Simpler structure with different reactivity patterns |

The structural variations among these compounds illustrate how modifications can influence biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid in laboratory settings?

- Methodological Answer :

- Ventilation : Use local exhaust ventilation to minimize inhalation exposure, as the compound may cause respiratory irritation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised during prolonged handling .

- Storage : Store in a tightly sealed container at room temperature (20–25°C) in a dry, well-ventilated area away from incompatible materials like strong oxidizers .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste. Avoid generating dust during cleanup .

Q. How can researchers synthesize and purify this compound?

- Methodological Answer :

- Synthetic Route : Adapt methodologies from analogous phthalazine derivatives, such as condensation of substituted phenylhydrazines with cyclic ketones, followed by carboxylation. For example, a Cr(III)-mediated synthesis (similar to ) may optimize yield .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : Acquire - and -NMR spectra in DMSO-d6 to confirm substitution patterns and carboxylate functionality. Compare chemical shifts with structurally related compounds (e.g., 4-oxo-phthalazine derivatives in and ) .

- FTIR : Identify key functional groups (e.g., C=O stretch at ~1700 cm, aromatic C-H bends at ~750 cm) .

- Mass Spectrometry : Use ESI-MS in negative ion mode to detect the molecular ion peak ([M-H]) and validate molecular weight .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (e.g., 1 mM solutions in buffers ranging from pH 2–12 at 37°C). Monitor decomposition via UV-Vis spectroscopy (λ_max ~270 nm for phthalazine derivatives) and correlate with HPLC retention times .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Differential scanning calorimetry (DSC) can identify phase transitions or exothermic reactions .

Q. What strategies can resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Standardize Assays : Replicate antibacterial or enzyme inhibition assays (e.g., MIC tests against E. coli or S. aureus) under controlled conditions (pH, temperature, inoculum size). Cross-validate with positive controls (e.g., ampicillin) .

- Structural Confirmation : Ensure batch-to-batch consistency via -NMR and X-ray crystallography (if crystalline). Impurities >2% may skew bioactivity results .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like DNA gyrase or β-lactamases. Validate with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability .

- QSAR Analysis : Correlate substituent effects (e.g., methylphenyl vs. fluorophenyl groups) with activity data from analogs (e.g., ) to refine pharmacophore models .

Q. What ecological risks are associated with this compound, and how can they be mitigated?

- Methodological Answer :

- Ecotoxicology : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201). Compare results with structurally similar compounds (e.g., ’s ecotoxicity data) .

- Biodegradation : Use OECD 301F respirometry to assess aerobic biodegradability. If persistent, recommend advanced oxidation processes (e.g., UV/HO) for wastewater treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.